N-(1,3-benzodioxol-5-ylmethyl)-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
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Overview
Description
N-(1,3-benzodioxol-5-ylmethyl)-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a complex organic compound that features a unique combination of benzodioxole and thiazolopyrimidine structures. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the benzodioxole moiety, followed by the formation of the thiazolopyrimidine ring system. Key reagents and conditions include:
Formation of Benzodioxole Moiety: This step involves the reaction of catechol with formaldehyde under acidic conditions to form the benzodioxole ring.
Thiazolopyrimidine Ring Formation: The benzodioxole intermediate is then reacted with thiourea and an appropriate aldehyde under basic conditions to form the thiazolopyrimidine ring.
Final Coupling: The final step involves coupling the thiazolopyrimidine intermediate with a carboxamide derivative under dehydrating conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
N-(1,3-benzodioxol-5-ylmethyl)-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzodioxole moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzodioxole derivatives.
Scientific Research Applications
N-(1,3-benzodioxol-5-ylmethyl)-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide involves its interaction with specific molecular targets. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor proteins. The exact pathways and targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- N-(1,3-benzodioxol-5-ylmethyl)-N-methylamine
- 1-benzo[1,3]dioxol-5-yl-indoles
Uniqueness
N-(1,3-benzodioxol-5-ylmethyl)-2-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is unique due to its combined benzodioxole and thiazolopyrimidine structures, which confer distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable subject for research and development.
Properties
Molecular Formula |
C16H13N3O4S |
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Molecular Weight |
343.4 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide |
InChI |
InChI=1S/C16H13N3O4S/c1-9-7-19-15(21)11(6-18-16(19)24-9)14(20)17-5-10-2-3-12-13(4-10)23-8-22-12/h2-4,6-7H,5,8H2,1H3,(H,17,20) |
InChI Key |
BMRBXMZAMXITQH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN2C(=O)C(=CN=C2S1)C(=O)NCC3=CC4=C(C=C3)OCO4 |
Origin of Product |
United States |
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